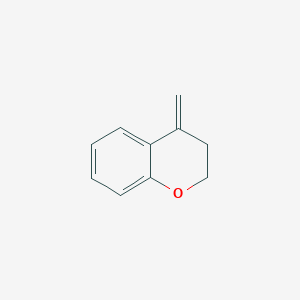

4-Methylenechroman

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

87280-12-4 |

|---|---|

Molecular Formula |

C10H10O |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

4-methylidene-2,3-dihydrochromene |

InChI |

InChI=1S/C10H10O/c1-8-6-7-11-10-5-3-2-4-9(8)10/h2-5H,1,6-7H2 |

InChI Key |

KGNWOIOTHSSWGW-UHFFFAOYSA-N |

SMILES |

C=C1CCOC2=CC=CC=C12 |

Canonical SMILES |

C=C1CCOC2=CC=CC=C12 |

Synonyms |

2,3-Dihydro-4-methylenebenzopyran; 4-Methylene-2,3-dihydro-4H-benzopyran; 3,4-Dihydro-4-methylene-2H-1-benzopyran |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methylenechroman and Its Analogs

Direct Synthesis Approaches

Direct approaches focus on the formation of the exocyclic double bond at the C4 position of a pre-existing chroman-4-one core or the simultaneous construction of the ring and the methylene (B1212753) group.

The Wittig reaction is a cornerstone method for converting ketones into alkenes, making it a primary choice for the synthesis of 4-methylenechroman from its corresponding chroman-4-one precursor. wikipedia.orgudel.edu This reaction involves the treatment of a chroman-4-one with a phosphorus ylide, typically methylenetriphenylphosphorane (Ph₃P=CH₂), which is generated in situ by deprotonating a phosphonium salt with a strong base. udel.edu The reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide. wikipedia.orgpitt.edu The reliability and high functional group tolerance of the Wittig reaction make it a versatile tool for this transformation.

An alternative strategy involves an intramolecular Wittig reaction to construct the chroman ring itself. In this approach, silyl esters of O-acylsalicylic acids react with a phosphorus ylide to form acylphosphoranes. These intermediates then undergo an intramolecular cyclization, where the ylide attacks the ester carbonyl to afford 4H-chromen-4-ones, which can be further derivatized. researchgate.netorganic-chemistry.org

| Substrate | Reagent | Conditions | Product | Yield |

| Chroman-4-one | Methylenetriphenylphosphorane | Anhydrous THF, room temp. | This compound | Typically Good to High |

| Silyl ester of O-acylsalicylic acid | (Trimethylsilyl)methylenetriphenylphosphorane | Toluene, reflux | 4H-Chromen-4-one | 55-80% organic-chemistry.org |

This table represents typical conditions and expected outcomes for the Wittig reaction in the synthesis of this compound and its precursors. THF: Tetrahydrofuran.

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, provides a powerful method for ring construction. wikipedia.orgyoutube.com The intramolecular Heck reaction (IMHR) is particularly well-suited for synthesizing cyclic structures like the chroman core. organicreactions.orgwikipedia.org For the synthesis of this compound analogs, a typical substrate would be an ortho-alkenyloxy aryl halide.

The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. wikipedia.org This is followed by the intramolecular migratory insertion of the tethered alkene into the aryl-palladium bond, forming a new carbon-carbon bond and creating the heterocyclic ring. youtube.comwikipedia.org The cycle concludes with a β-hydride elimination step, which regenerates the Pd(0) catalyst and typically forms an endocyclic or exocyclic double bond, depending on the substrate and reaction conditions. wikipedia.org By carefully designing the substrate, this method can be directed to favor the formation of the this compound skeleton.

| Substrate | Catalyst | Base | Solvent | Temperature | Product |

| 2-(Allyloxy)iodobenzene | Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile | 80 °C | This compound |

| 2-(2-Methylallyl)oxybromobenzene | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | 100 °C | 4,4-Dimethyl-4H-chromene |

This table illustrates representative conditions for the intramolecular Heck reaction to form chroman derivatives. PPh₃: Triphenylphosphine, Et₃N: Triethylamine, DMF: Dimethylformamide.

Radical Cyclization Strategies

Radical cyclizations offer a complementary approach, proceeding through neutral radical intermediates under mild conditions, which is advantageous for complex molecules with sensitive functional groups.

Tributyltin hydride (n-Bu₃SnH)-mediated radical cyclization is a classic and reliable method for forming five- and six-membered rings. The process is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN). princeton.edu To synthesize exo-methylenechroman derivatives, a precursor such as an o-(allyloxy)aryl halide is used.

The reaction mechanism involves the generation of a tributyltin radical (Bu₃Sn•) from n-Bu₃SnH. This radical abstracts the halogen atom from the aryl halide, producing an aryl radical. This aryl radical then undergoes a 6-exo-trig cyclization, adding to the proximate double bond of the allyl group. This step is regioselective and forms the six-membered chroman ring, generating a new alkyl radical on the exocyclic methyl group. The final step is the quenching of this radical by another molecule of n-Bu₃SnH, which donates a hydrogen atom to form the final product and propagates the radical chain by regenerating the Bu₃Sn• radical. princeton.edu

Visible-light photocatalysis has emerged as a green and powerful tool for initiating radical reactions under exceptionally mild conditions. researchgate.netnih.gov This strategy is widely used to construct chroman-4-one scaffolds, which are direct precursors to 4-methylenechromans. The process often involves a cascade radical cyclization of substrates like 2-(allyloxy)arylaldehydes. researchgate.netscilit.com

In a typical reaction, a photocatalyst, upon absorbing visible light, initiates the formation of a radical from a suitable precursor. This radical then adds to the aldehyde group of the 2-(allyloxy)arylaldehyde, generating an acyl radical or a related intermediate. This intermediate subsequently undergoes an intramolecular cyclization onto the tethered alkene, forming the chroman-4-one ring structure. nih.govresearchgate.net The resulting chroman-4-one can then be readily converted to the corresponding this compound analog using a standard olefination method, such as the Wittig reaction described in section 2.1.1.

| Substrate | Radical Source/Precursor | Photocatalyst | Conditions | Product (Intermediate) |

| 2-(Allyloxy)benzaldehyde | Oxalates | Eosin Y | Blue LEDs, (NH₄)₂S₂O₈ | Ester-containing chroman-4-one researchgate.net |

| 2-(Allyloxy)arylaldehyde | Aroyl Chlorides | Ru(bpy)₃Cl₂ | Visible Light | 1,4-Diketone with chroman-4-one scilit.com |

| 2-(Allyloxy)arylaldehyde | Oxamic Acids | None (Metal-Free) | (NH₄)₂S₂O₈, Heat | Amide-containing chroman-4-one researchgate.net |

This table summarizes various photocatalytic and radical-initiated methods for synthesizing the chroman-4-one scaffold, a key intermediate for this compound.

Cycloaddition Approaches

Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), represent a powerful strategy for the convergent synthesis of cyclic systems, including the chroman core. These reactions build the heterocyclic ring in a single, often highly stereocontrolled, step.

For instance, functionalized 4H-chromene derivatives can be synthesized via a [4+2] cycloaddition of in situ generated ortho-quinone methides (acting as the diene) with various dienophiles. Another approach involves the reaction of salicyl N-phosphonyl imines with allenoates, catalyzed by a base like cesium carbonate, to afford highly functionalized 4H-chromenes with excellent diastereoselectivity. nih.gov Similarly, tandem [4+2] cycloadditions have been developed to synthesize complex hexahydro-2H-chromenes. nih.gov While these methods may not directly yield this compound, they efficiently construct the core chroman or chromene ring system. The resulting products can then serve as versatile intermediates, requiring subsequent functional group manipulation at the C4 position to install the exocyclic methylene group.

[4+2] Cycloadditions Involving Ortho-Quinone Methides and Dienophiles (e.g., Enol Ethers, Allenoates)

The hetero-Diels-Alder reaction, a type of [4+2] cycloaddition, serves as a significant method for constructing the chroman skeleton. In this approach, ortho-quinone methides (o-QMs), which are highly reactive intermediates, function as the oxa-diene component. These o-QMs are typically generated in situ from precursors like o-hydroxybenzyl alcohols or their derivatives.

When o-QMs react with dienophiles such as enol ethers, they undergo a cycloaddition to form chromane derivatives. Pettus and coworkers demonstrated that using chiral, non-racemic enol ethers in this reaction can lead to the formation of chromanes with excellent diastereoselectivity nih.gov. The reaction's scope has been expanded through catalytic asymmetric versions. For instance, chiral phosphoric acids have been successfully employed as catalysts in the asymmetric [4+2] cycloaddition of in situ generated o-QMs with various dienophiles, yielding chiral polysubstituted chromanes in high yields and stereoselectivities rsc.orgmdpi.com. The dual activation of both the o-QM and the dienophile by the chiral catalyst via hydrogen bonding is crucial for achieving high enantioselectivity mdpi.com.

This methodology has been applied to the synthesis of various complex chroman structures, including furanochromanes and pyranochromanes, through intramolecular cycloadditions nih.gov.

Table 1: Examples of [4+2] Cycloaddition Reactions for Chroman Synthesis

| Catalyst/Promoter | Dienophile | Product Type | Stereoselectivity | Yield |

| Chiral Phosphoric Acid | 1-((2-aryl)vinyl)naphthalen-2-ols | Polysubstituted Chromanes | >95:5 dr, >99% ee | Up to 99% |

| Chiral Phosphoric Acid | 3-Vinylindoles | Indole-containing Chromans | Up to 93:7 dr, up to 98% ee | Up to 98% |

| Chiral Imidodiphosphoric Acid | Dienyl Alcohols (intramolecular) | Furanochromanes/Pyranochromanes | Excellent | High |

Oxidative [3+2] Cycloaddition Strategies for Chroman-Derived Exo-Methylene Compounds

Oxidative [3+2] cycloaddition reactions provide an alternative route to heterocyclic compounds. This strategy has been applied to the synthesis of dihydrobenzofuran natural products through the reaction of phenols and alkenes nih.gov. In a biomimetic approach, a hemin/t-BuOOH-catalyzed oxidative formal [3+2] cycloaddition between phenols and enamines has been developed to create cyclopenta[b]benzofuran scaffolds rsc.org. More recently, a visible-light-initiated [3+2] cycloaddition of 3-cyanochromones with N-cyclopropylanilines, using Eosin Y as a photocatalyst, has been shown to produce cyclopenta[b]chromenocarbonitrile derivatives in good yields acs.org. These methods highlight the utility of oxidative cycloadditions in generating complex chroman-related structures under environmentally benign conditions rsc.org.

Condensation and Elimination Reactions

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be used to synthesize α,β-unsaturated ketones, which are precursors to methylenechromans. The reaction involves the base-catalyzed reaction between an aldehyde and a ketone youtube.com. Typically, a base like hydroxide deprotonates an alpha-hydrogen of a ketone to form an enolate, which then acts as a nucleophile, attacking an aldehyde to form a β-hydroxy ketone (the aldol addition product). Subsequent heating in the presence of the base leads to dehydration (condensation) to yield the α,β-unsaturated product youtube.com. By carefully selecting a salicylaldehyde derivative and a suitable ketone, this sequence can be adapted to create methylenechroman intermediates after cyclization. The efficiency of these reactions can be limited by the reversibility of the aldol addition step, but driving the reaction towards the dehydrated condensation product often results in good yields youtube.com.

The Mannich reaction is a three-component condensation involving an aldehyde, an amine, and a compound with an acidic α-proton, such as a ketone wikipedia.org. The reaction mechanism begins with the formation of an iminium ion from the amine and aldehyde. A ketone can then tautomerize to its enol form and attack the iminium ion electrophile, resulting in a β-amino-carbonyl compound known as a Mannich base wikipedia.org. These Mannich bases can serve as precursors to 3-methylenechroman-4-ones through a subsequent elimination step.

The aza-Michael reaction, the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is another key transformation organic-chemistry.org. This reaction can be used to introduce an amino group that can later be eliminated to form the desired methylene group. Sequences involving these reactions provide a versatile pathway to functionalized chromanone intermediates.

Transition-Metal-Catalyzed Transformations

Transition-metal catalysis offers powerful methods for constructing complex molecular architectures. An efficient protocol for synthesizing exo-chalcogenated methylene chroman-3-ones has been developed using a palladium-catalyzed intramolecular acyl-chalcogenation of alkynes acs.orgnih.govacs.org. This reaction utilizes alkyne-tethered thio- and selenoesters as substrates. The palladium catalyst facilitates an intramolecular carbocyclization, leading to the stereoselective formation of chroman-3-ones bearing an exo-tetrasubstituted alkene containing a chalcogen atom acs.orgnih.gov. This method demonstrates high tolerance for various functional groups and affords the desired products in moderate to good yields acs.orgacs.org. The resulting chalcogenated products can be further modified, for example, through palladium-catalyzed arylation via C–S bond cleavage, to produce all-carbon tetrasubstituted alkenes acs.org.

Table 2: Reaction Conditions for Palladium-Catalyzed Carbocyclization acs.org

| Component | Loading (mol %) |

| PdCl₂ | 10 |

| P(3,5-(CF₃)₂C₆H₃)₃ | 20 |

| CuBr·Me₂S | 50 |

| DIPEA | 25 |

Palladium-Mediated Cross-Coupling Reactions for Functionalized Chroman-4-ones

Palladium catalysis offers a powerful tool for the synthesis of functionalized chroman-4-ones, key precursors that can potentially be converted to 4-methylenechromans. One notable strategy involves a palladium(0)-catalyzed termolecular queuing cascade process. This reaction utilizes aryl iodides, carbon monoxide, and allene to construct the chroman-4-one skeleton.

The catalytic cycle is initiated by the oxidative addition of the Pd(0) catalyst to an aryl iodide, such as 2-iodophenol. This is followed by the coordination and insertion of carbon monoxide. The resulting acyl-palladium(II) intermediate then undergoes insertion with allene at its central carbon, forming a π-allyl palladium(II) species. The final step involves the intramolecular capture of this intermediate by the internal oxygen nucleophile of the phenol, which, after a subsequent isomerization, yields the 3-methylenechroman-4-one product. This cascade reaction proceeds efficiently under low pressures of carbon monoxide. researchgate.net

Further functionalization can be achieved through subsequent reactions. For instance, the 3-methylenechroman-4-one products can undergo a Michael addition followed by a stereoselective reduction to introduce additional complexity. researchgate.net This palladium-catalyzed cascade provides a direct route to 3-substituted chroman-4-ones from simple starting materials.

Table 1: Palladium-Catalyzed Cascade Carbonylation—Allene Insertion for Chroman-4-one Synthesis

| Starting Material (Aryl Iodide) | Product | Yield (%) |

|---|

Note: Specific yield data was not detailed in the provided source.

Intramolecular Iminium Ene Reactions

A facile method for the synthesis of 4-amino-3-methylenechroman derivatives involves a copper(I)-catalyzed intramolecular iminium ene reaction. This process begins with the reaction of O-propargyl salicylaldehydes and dialkylamines in the presence of a copper(I) iodide catalyst. mdpi.com

The proposed mechanism commences with the formation of an iminium ion between the salicylaldehyde and the dialkylamine. This is followed by an ene-type cyclization, which is an intramolecular carbon-carbon bond formation. In this step, the copper-coordinated terminal alkyne acts as the ene component, and the iminium ion serves as the enophile. A deuterium-labeling experiment has suggested that the α-hydrogen of the dialkylamine is transferred intramolecularly to the terminal methylene group of the product. mdpi.com The reaction results in the formation of 4-(alkylamino)-3-methylenechroman derivatives in good yields, accompanied by the loss of one alkyl group from the starting dialkylamine. mdpi.com

This methodology has also been successfully applied to N-propargyl-2-aminobenzaldehydes to afford the corresponding 4-(alkylamino)-3-methylene-1,2,3,4-tetrahydroquinoline derivatives. mdpi.com

Table 2: Copper(I)-Catalyzed Intramolecular Iminium Ene Reaction

| Substrate 1 | Substrate 2 | Catalyst | Product | Yield |

|---|---|---|---|---|

| O-Propargyl salicylaldehyde | Dialkylamine | Copper(I) iodide | 4-(Alkylamino)-3-methylenechroman | Good |

Note: Specific yield percentages were not detailed in the provided sources.

Oxa-Michael/1,6-Conjugated Addition for Chroman-Spirobenzofuran-2-one Scaffolds

A highly diastereoselective method for constructing complex chroman-spirobenzofuran-2-one scaffolds has been developed, which utilizes a cascade oxa-Michael/1,6-conjugated addition reaction. This reaction involves the cyclization of ortho-hydroxyphenyl-substituted para-quinone methides (p-QMs) with benzofuran-2-one-type active olefins. nih.gov

The reaction is typically promoted by a base, such as cesium carbonate (Cs₂CO₃), in a solvent like tetrahydrofuran (THF). nih.govresearchgate.net The process is initiated by the oxa-Michael addition of the phenolic hydroxyl group of the p-QM to the activated olefin of the benzofuranone derivative. This is followed by an intramolecular 1,6-conjugated addition, which closes the chroman ring and establishes the spirocyclic center.

This methodology affords the desired chroman-spirobenzofuran-2-one products in good to excellent yields, often up to 90%, and with high levels of diastereoselectivity (up to >19:1 dr). nih.gov The reaction demonstrates a broad substrate scope, tolerating various substituents on both the para-quinone methide and the benzofuranone components. nih.gov This efficient, one-step process simultaneously constructs both the chroman and the spirobenzofuran-2-one skeletons. researchgate.net

Table 3: Diastereoselective Synthesis of Chroman-Spirobenzofuran-2-ones

| para-Quinone Methide (p-QM) | Benzofuran-2-one Olefin | Base | Solvent | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| Substituted p-QM 1a | 3-Benzylidenebenzofuran-2-one 2a | Cs₂CO₃ | THF | 68 | >19:1 |

| Substituted p-QM 1a | 3-(2-Chlorobenzylidene)benzofuran-2-one | Cs₂CO₃ | THF | 82 | >19:1 |

| Substituted p-QM 1a | 3-(4-Methoxybenzylidene)benzofuran-2-one | Cs₂CO₃ | THF | 85 | >19:1 |

| Substituted p-QM 1a | 3-(Naphthalen-2-ylmethylene)benzofuran-2-one | Cs₂CO₃ | THF | 86 | >19:1 |

| Substituted p-QM 1a | 3-(Pyridin-3-ylmethylene)benzofuran-2-one | Cs₂CO₃ | THF | 79 | 10:1 |

| Substituted p-QM (R=Me) | 3-Benzylidenebenzofuran-2-one 2a | Cs₂CO₃ | THF | 90 | >19:1 |

Source: Data compiled from research on the diastereoselective synthesis of chroman bearing spirobenzofuranone scaffolds. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Chroman-4-one |

| 3-Methylenechroman-4-one |

| 2-Iodophenol |

| 4-Amino-3-methylenechroman |

| O-Propargyl salicylaldehyde |

| N-Propargyl-2-aminobenzaldehyde |

| 4-(Alkylamino)-3-methylene-1,2,3,4-tetrahydroquinoline |

| Chroman-Spirobenzofuran-2-one |

| ortho-Hydroxyphenyl-substituted para-quinone methide |

| Benzofuran-2-one |

| Cesium carbonate |

| Tetrahydrofuran |

| Copper(I) iodide |

Chemical Reactivity and Transformations of 4 Methylenechroman Systems

Reactivity of the Exocyclic Double Bond

The exocyclic double bond at the C-4 position is a key reactive site in 4-Methylenechroman, susceptible to transformations characteristic of alkenes, often influenced by the adjacent oxygen heterocycle.

This compound can undergo isomerization to its endocyclic chromene counterparts, specifically 2H-chromene or 4H-chromene derivatives. This process typically involves a shift of the double bond from the exocyclic position into the pyran ring. While specific detailed mechanisms for the isomerization of unsubstituted this compound were not explicitly detailed in the search results, the interconversion between exocyclic methylene (B1212753) compounds and endocyclic isomers is a known phenomenon in organic chemistry, often catalyzed by acids or bases, or through thermal rearrangement. For instance, the general concept of chromenes existing in 2H- and 4H-forms, which are isomers, is well-established.

Table 1: Potential Isomerization Products of this compound

| Starting Material | Reaction Type | Expected Product(s) | Notes |

| This compound | Isomerization | 2H-Chromene, 4H-Chromene | Mechanism depends on conditions (acid/base/heat) |

The exocyclic double bond of this compound is amenable to selective hydrogenation, leading to saturated chroman derivatives. Hydrogenation reactions typically involve the addition of hydrogen across the double bond, often in the presence of a catalyst. While direct examples for the selective hydrogenation of this compound were not found, the hydrogenation of carbon-carbon double bonds is a fundamental reaction in organic synthesis, commonly employing catalysts such as palladium, platinum, or Raney nickel. Selective hydrogenation of other functional groups, such as carbonyls, has been demonstrated using catalysts like Rh/Al2O3. This suggests that the exocyclic double bond in this compound would similarly undergo reduction to form 4-methylchroman.

Table 2: Expected Selective Hydrogenation of this compound

| Starting Material | Reagent/Catalyst | Expected Product | Notes |

| This compound | H₂, Pd/C (or similar) | 4-Methylchroman | Reduction of the exocyclic double bond |

As an alkene, the exocyclic double bond of this compound is expected to participate in various addition reactions, including electrophilic additions (e.g., hydrohalogenation, hydration) and cycloadditions (e.g., Diels-Alder reactions). While specific examples involving this compound were not detailed, related exocyclic α,β-unsaturated ketones, such as 3-benzylidenechroman-4-one, have been shown to undergo reactions like cycloadditions with diazomethane (B1218177) to form spiro-1-pyrazolines. This indicates the general reactivity of exocyclic double bonds within chroman systems towards such transformations.

Derivatization Reactions at Other Positions

The synthesis and functionalization of the chroman framework, particularly at the C-3 and C-4 positions, are crucial for accessing this compound and its derivatives, as well as for subsequent transformations to other chromene and chromone (B188151) frameworks.

Chroman-4-ones are frequently employed as key intermediates in the synthesis of various chroman and chromene derivatives, including those with exocyclic double bonds. The introduction of an exocyclic methylene group at the C-4 position can be achieved through specific synthetic routes from chroman-4-ones. For example, the synthesis of 3-benzylidenechroman-4-ones, which feature an exocyclic double bond at the C-3 position, can be achieved through the reaction of chroman-4-one with appropriate aryl aldehydes in the presence of a base like piperidine (B6355638) or KOH., More broadly, functionalized chroman-4-ones can be synthesized via cascade radical annulation reactions of 2-(allyloxy)arylaldehydes. Bromination at the 3-position of chroman-4-one allows for the introduction of various substituents (e.g., NH2, Br, OAc, CN, CH2NHCbz) through substitution or Reformatsky reactions.

Table 3: Functionalization of Chroman-4-one Intermediates

| Starting Material | Reaction Type | Reagents/Conditions | Product Type (Example) | Reference |

| Chroman-4-one | Aldol Condensation / Intramolecular Oxa-Michael Ring Closure | 2'-hydroxyacetophenone, aldehyde, base (e.g., DIPA) | Functionalized Chroman-4-ones | |

| Chroman-4-one | Bromination at C-3 | Py·Br₃ | 3-Bromo-chroman-4-one derivatives | , |

| Chroman-4-one | Reaction with aryl aldehydes | Piperidine, KOH | (E)-3-Benzylidenechroman-4-one | , |

| 2-(allyloxy)arylaldehydes | Cascade Radical Annulation | (NH₄)₂S₂O₈, DMSO-H₂O | Ester-containing Chroman-4-ones |

Derivatives of this compound, or compounds synthesized through chroman-4-one intermediates, can be further transformed into chromone and 2H-chromene frameworks. For instance, chroman-4-ones can be converted to chromones through dehydrogenation reactions, often mediated by oxidants like PhIO or TBHP/TBAI., This transformation involves the introduction of a double bond into the pyran ring, leading to the aromatic chromone system. Similarly, chroman-4-ols, which could be derived from chroman-4-ones, can undergo dehydration to yield 2H-chromenes. The synthesis of 2H-chromenes can also be achieved through various cyclization reactions, including metal-free approaches involving alkynyl thioethers and o-hydroxybenzyl alcohols.

Table 4: Transformations to Chromone and 2H-Chromene Frameworks

| Starting Material (or Intermediate) | Transformation Type | Reagents/Conditions | Product Type (Example) | Reference |

| Chroman-4-one | Dehydrogenation | PhIO, DMF; or TBHP/TBAI | Chromone | , |

| Chroman-4-ol | Dehydration | p-toluenesulfonic acid, MgSO₄ | 2H-Chromene | |

| 2-(allyloxy)arylaldehydes | Radical Cyclization | n-Bu₃SnH, AIBN | Exo-methylenechroman | |

| 2-hydroxyacetophenones, aldehydes | Condensation | Various catalysts (e.g., DIPA, KOH) | Chroman-4-ones | , |

| 2-amino-4H-chromen-4-ones | Cyclization | DABCO | Chromeno[2,3-b]tetrahydroquinoline |

Spectroscopic Characterization Methodologies for 4 Methylenechroman Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of 4-Methylenechroman in solution. By analyzing the behavior of atomic nuclei in a magnetic field, one can map out the carbon framework and the precise location of hydrogen atoms.

Proton (¹H) NMR spectroscopy provides critical information about the chemical environment, connectivity, and number of hydrogen atoms in the this compound molecule. The spectrum is characterized by distinct signals corresponding to the aromatic, vinylic, and aliphatic protons.

Aromatic Protons (H-5, H-6, H-7, H-8): These protons appear as a complex multiplet pattern in the downfield region, typically between δ 6.7–7.2 ppm. The specific chemical shifts and coupling patterns are dictated by their position on the benzene (B151609) ring.

Vinylic Protons (=CH₂): The two protons of the exocyclic methylene (B1212753) group are diastereotopic and are expected to appear as two distinct signals, often as singlets or narrow doublets, in the range of δ 4.8–5.2 ppm.

Benzylic Ether Protons (H-2): The two protons on the carbon adjacent to the ring oxygen (C-2) typically resonate as a triplet around δ 4.2–4.4 ppm, coupled to the protons at C-3.

Allylic Protons (H-3): The protons at the C-3 position are adjacent to the exocyclic double bond and are expected to appear as a triplet around δ 2.8–3.0 ppm, coupled to the H-2 protons.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-5, H-6, H-7, H-8 | 6.7–7.2 | Multiplet |

| =CH₂ (vinylic) | 4.8–5.2 | 2 x Singlet |

| H-2 (-O-CH₂-) | 4.2–4.4 | Triplet |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of this compound. scienceready.com.auweebly.com In a proton-decoupled spectrum, each unique carbon atom appears as a single line, allowing for the identification of all ten carbons in the structure. bhu.ac.inlibretexts.org

Aromatic Carbons: The six carbons of the benzene ring resonate in the δ 115–158 ppm region. The carbon atom attached to the oxygen (C-8a) is the most deshielded in this group.

Vinylic Carbons: The exocyclic double bond gives rise to two signals: the quaternary carbon (C-4) appears further downfield (δ 140–150 ppm) compared to the methylene carbon (=CH₂) (δ 110–120 ppm).

Aliphatic Carbons: The benzylic ether carbon (C-2) is found around δ 65–70 ppm, while the allylic carbon (C-3) resonates in the more upfield region of δ 25–30 ppm.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-8a | 155–158 |

| C-4 | 140–150 |

| C-5, C-6, C-7, C-8, C-4a | 115–130 |

| =CH₂ | 110–120 |

| C-2 | 65–70 |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the proton and carbon signals and confirming the molecular connectivity. libretexts.orgyoutube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu It allows for the direct pairing of the data from the ¹H and ¹³C NMR spectra, for instance, confirming that the proton signals at δ 4.2-4.4 ppm belong to the carbon at δ 65-70 ppm (C-2).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wisc.edulibretexts.orglibretexts.org The IR spectrum of this compound would display characteristic absorption bands that confirm its key structural features. pressbooks.pubresearchgate.net

C-H Stretching: Absorptions above 3000 cm⁻¹ (typically 3020-3080 cm⁻¹) correspond to the C-H stretching of the aromatic and vinylic protons. The aliphatic C-H stretches of the two methylene groups appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Stretching: A key absorption for the exocyclic double bond is expected around 1650 cm⁻¹. The aromatic C=C stretching vibrations typically appear as a pair of bands in the 1585-1600 cm⁻¹ and 1450-1500 cm⁻¹ regions.

C-O Stretching: A strong, characteristic band for the asymmetric stretching of the aryl-alkyl ether (C-O-C) bond is expected in the fingerprint region, typically around 1230-1260 cm⁻¹.

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

|---|---|---|

| Aromatic/Vinylic C-H | Stretch | 3020–3080 |

| Aliphatic C-H | Stretch | 2850–2960 |

| Exocyclic C=C | Stretch | ~1650 |

| Aromatic C=C | Stretch | 1585–1600 & 1450–1500 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. libretexts.orglibretexts.org For this compound (C₁₀H₁₀O), the molecular weight is 146.19 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 146. The fragmentation pattern is key to confirming the structure. pearson.comyoutube.com A characteristic fragmentation pathway for chroman derivatives is a retro-Diels-Alder (RDA) reaction. For this compound, this would involve the cleavage of the heterocyclic ring, leading to the expulsion of a neutral molecule and the formation of a stable radical cation. Another plausible fragmentation is the loss of formaldehyde (CH₂O, 30 Da) via rearrangement, which would result in a fragment ion at m/z = 116.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Ion Identity | Description |

|---|---|---|

| 146 | [C₁₀H₁₀O]⁺˙ | Molecular Ion (M⁺˙) |

| 116 | [C₉H₈]⁺˙ | [M - CH₂O]⁺˙ |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophoric Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu This technique is used to analyze molecules containing chromophores—parts of a molecule that absorb light. youtube.comlibretexts.org

The primary chromophore in this compound is the vinyl-benzene (styrene-like) system, where the exocyclic double bond is conjugated with the aromatic ring. This extended π-system is expected to result in characteristic absorption maxima (λ_max). researchgate.net Typically, such systems exhibit a strong absorption band around 250 nm, corresponding to a π → π* electronic transition. A second, weaker absorption band may also be observed at longer wavelengths, around 280-290 nm. The exact position and molar absorptivity (ε) of these bands are sensitive to the solvent used for the analysis.

Table 5: Expected UV-Vis Absorption Data for this compound

| Transition | Expected λ_max (nm) | Chromophore |

|---|---|---|

| π → π* | ~250 | Conjugated Vinyl-Benzene System |

Table of Compounds Mentioned

| Compound Name |

|---|

Application of Woodward-Fieser Rules for Exocyclic Double Bondsslideshare.net

The Woodward-Fieser rules are a set of empirically derived guidelines used to predict the wavelength of maximum absorption (λmax) in the ultraviolet-visible (UV-Vis) spectrum of conjugated organic compounds. gpatindia.com These rules are particularly valuable for estimating the λmax of π → π* transitions in systems like conjugated dienes and α,β-unsaturated carbonyls. gpatindia.com For a compound such as this compound, which contains a conjugated system incorporating an exocyclic double bond, these rules provide a systematic method for predicting its UV absorption maximum.

The calculation begins with a base value for a specific parent chromophore, to which increments are added for various structural features. gpatindia.compearson.com The key features that modify the λmax include the number of conjugated double bonds, the presence of alkyl substituents or ring residues, the existence of exocyclic double bonds, and the influence of specific auxochromes. pearson.comnih.gov

An exocyclic double bond is a double bond where one of the carbon atoms is part of a ring system. pearson.com In the structure of this compound, the double bond at the 4-position is exocyclic to the chroman ring system. The presence of such a bond typically adds a 5 nm increment to the calculated λmax value. pearson.comnih.gov

To apply the Woodward-Fieser rules to this compound, one would first identify the parent chromophore. The structure can be viewed as a heteroannular diene system. The base value for an acyclic or heteroannular conjugated diene is 214-217 nm. gpatindia.comnih.gov To this base value, increments are added for any substituents and for the exocyclic nature of the double bond.

The predictive power of these rules lies in their ability to correlate molecular structure with spectroscopic data, offering a valuable tool for structure elucidation. gpatindia.com The accuracy of the prediction is generally within ±5-10 nm. gpatindia.com

| Structural Feature | Wavelength Increment (nm) |

| Parent Heteroannular Diene | 214 |

| Each Exocyclic Double Bond | +5 |

| Each Alkyl Substituent or Ring Residue | +5 |

| Each Double Bond Extending Conjugation | +30 |

| Homoannular Diene Component | +39 |

This table presents a selection of standard increments used in Woodward-Fieser calculations for conjugated dienes.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detectionbruker.com

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly sensitive and specific technique for the direct detection and characterization of molecules or materials containing unpaired electrons. youtube.comyoutube.com This makes it the definitive method for studying radical species. nih.govresearchgate.net In the context of this compound, EPR spectroscopy would be the primary tool for identifying and characterizing any radical intermediates that may form during chemical reactions or through processes like oxidation.

The fundamental principle of EPR involves the absorption of microwave radiation by an unpaired electron in the presence of a strong magnetic field. youtube.com The resonance condition provides detailed information about the electronic environment of the unpaired electron. An EPR spectrum yields several key parameters:

The g-factor: This parameter is analogous to the chemical shift in NMR and is characteristic of the radical. The g-factor helps in identifying the atom on which the unpaired electron is primarily localized.

Hyperfine Splitting (hfs): This arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹³C, ¹⁴N). The splitting pattern and coupling constants provide invaluable information about the molecular structure of the radical, including the number and type of interacting nuclei and their geometric relationship to the unpaired electron.

Biologically relevant radicals often have very short lifetimes, making their direct detection challenging. youtube.com In such cases, a technique called "spin trapping" is employed. youtube.com This method involves using a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a much more stable paramagnetic radical adduct. youtube.com This stable adduct can then accumulate to a concentration detectable by EPR. youtube.com Common spin traps include nitrone compounds like 5,5-dimethyl-1-pyrroline N-oxide (DMPO). youtube.com

If a radical species of this compound were to be investigated, EPR spectroscopy could confirm its presence, and analysis of the g-factor and hyperfine splitting patterns would allow for the precise determination of the radical's structure, such as whether the unpaired electron is localized on the exocyclic methylene carbon or delocalized within the aromatic ring system.

| EPR Spectral Parameter | Information Obtained |

| g-factor | Helps identify the type of radical (e.g., carbon-centered, oxygen-centered) and the electronic environment of the unpaired electron. |

| Hyperfine Splitting Pattern | Reveals the number and type of magnetic nuclei interacting with the unpaired electron. |

| Hyperfine Coupling Constant (A) | Indicates the strength of the interaction between the unpaired electron and a specific nucleus, providing details on molecular geometry and spin density distribution. |

| Signal Intensity | Proportional to the concentration of the radical species. |

| Linewidth | Provides information on dynamic processes such as molecular motion and spin relaxation. |

This table summarizes the key parameters obtained from an EPR spectrum and the structural information they provide.

Advanced Synthetic Applications and Methodological Development

Applications in Complex Molecule Synthesis

The exocyclic double bond at the 4-position of the chroman ring imparts distinct reactivity, making 4-methylenechroman a versatile precursor for the synthesis of a variety of complex molecules. This reactivity has been harnessed in the development of synthetic routes toward polycyclic fused heterocycles, spiroketals, and homoisoflavonoids.

Precursors for Polycyclic Fused Heterocycles (e.g., Coumarin (B35378) Moieties)

The chroman framework is a core component of coumarins, a class of compounds known for their diverse biological activities. The synthesis of polycyclic heterocycles fused with a coumarin moiety often involves the strategic manipulation of chroman precursors. Methodologies for constructing these complex systems include sequential Claisen rearrangement and radical cyclization reactions, as well as multicomponent reactions. For instance, the reaction of 3-hydroxycoumarin (B191489) with 1,4-dichlorobut-2-yne can furnish a precursor that, upon Claisen rearrangement and subsequent tin-hydride mediated radical cyclization, yields coumarin-annulated polycyclic heterocycles. researchgate.net

The fusion of additional heterocyclic rings to the coumarin scaffold can significantly modulate its biological properties. Various synthetic strategies have been developed to access these hybrid molecules, often starting from functionalized coumarins or chromanones. acs.orgmdpi.com These methods allow for the construction of five-membered aromatic heterocycles fused to the α-pyrone moiety of coumarin, leading to compounds with potential applications in medicinal chemistry and materials science. nih.gov The incorporation of nitrogen-containing heterocycles has also been a focus, with annulation strategies providing access to coumarin-fused pyrroles, pyridones, and diazocines. researchgate.net

| Starting Material | Reaction Type | Product | Reference |

| 3-Hydroxycoumarin and 1,4-dichlorobut-2-yne | Claisen Rearrangement / Radical Cyclization | Coumarin-annulated polycyclic heterocycles | researchgate.net |

| 4-Aminocoumarin, aromatic aldehyde, and dimedone | Lactic acid-catalyzed three-component coupling | Chromeno[4,3-b]pyrrol-4(1H)-one derivatives | researchgate.net |

| 4-Chloro-2-H-benzopyran-3-carboxaldehydes | Vilsmeier–Haack reaction followed by cyclization | 4H-Thieno[3,2-c] nih.govbenzopyran-4(4H)-ones | nih.gov |

Construction of Spiroketal Architectures

Spiroketals are a common structural motif in many natural products with significant biological activity. The chroman ring system provides a robust scaffold for the stereoselective synthesis of spiroketal architectures. One notable application is in the synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives, which have been investigated as inhibitors of acetyl-CoA carboxylase (ACC). aragen.com The synthesis of these compounds involves the construction of the spirocyclic junction, which can be achieved through various synthetic strategies, including those that leverage the reactivity of chromanone precursors.

The formation of the spiroketal moiety can also be achieved through enzymatic transformations. For example, the biosynthesis of rubromycin, a family of aromatic polyketides, involves the flavoenzyme-driven formation of a bisbenzannulated nih.govnih.gov-spiroketal pharmacophore. nih.gov This enzymatic cascade involves extensive oxidative rearrangement of a polycyclic aromatic precursor, highlighting nature's approach to constructing these complex structures. nih.gov Synthetic strategies often aim to mimic these biological processes or develop novel cycloaddition approaches to control the stereochemistry of the resulting spiroketal. nih.gov

| Precursor | Key Transformation | Spiroketal Product | Application/Significance | Reference |

| Chromanone derivatives | Multi-step synthesis | Spiro[chroman-2,4'-piperidin]-4-one derivatives | Acetyl-CoA carboxylase (ACC) inhibitors | aragen.com |

| Polycyclic aromatic precursor | Enzymatic oxidative rearrangement | Rubromycin spiroketal pharmacophore | Bioactive natural product synthesis | nih.gov |

Synthesis of Homoisoflavonoids

Homoisoflavonoids are a class of natural products characterized by a 3-benzylchroman or related skeleton. nih.gov They exhibit a wide range of biological activities, and their synthesis has been a subject of considerable interest. This compound derivatives, or more commonly their chroman-4-one precursors, are key intermediates in the synthesis of these complex molecules.

The synthesis of homoisoflavonoids often involves the base-catalyzed condensation of a chroman-4-one derivative with a substituted benzaldehyde (B42025). gu.se This reaction introduces the characteristic benzylidene moiety at the 3-position, which can be further modified to generate the desired homoisoflavonoid structure. For example, the synthesis of naturally occurring homoisoflavonoids with specific oxygenation patterns on the A-ring has been achieved in a few linear steps from a known 4-chromenone. longdom.org These synthetic routes often employ selective reduction and deprotection steps to achieve the target molecule. longdom.org Furthermore, cascade reactions involving coumarin Mannich bases have been developed for the synthesis of prenylated homoisoflavonoid-coumarin hybrids. nih.gov

| Chroman Precursor | Key Reaction | Homoisoflavonoid Product | Reference |

| 7-Hydroxychroman-4-one | Base-catalyzed condensation with benzaldehyde derivatives | 3-Benzylidene-7-hydroxychroman-4-ones | gu.se |

| 7-Benzyloxy-5,6-dimethoxy-4-chromenone | Aldol condensation and subsequent reduction/deprotection | Cremastranone and related natural products | longdom.org |

| Coumarin Mannich bases | Cascade reactions with enaminones | Prenylated homoisoflavonoid-coumarin hybrids | nih.gov |

Chroman-Based Scaffolds in Organic Synthesis

The structural rigidity and synthetic tractability of the chroman ring system make it an attractive scaffold for the development of new molecules with tailored biological activities. Its utility extends to the design of peptidomimetics and as a foundational structure for the discovery of novel chemical entities.

Utility in Peptidomimetic Design

Peptidomimetics are small molecules designed to mimic the structure and function of peptides, offering advantages such as improved stability and oral bioavailability. gu.senih.gov The chroman-4-one and chromone (B188151) scaffolds have emerged as promising frameworks for the development of peptidomimetics. longdom.org These scaffolds can be functionalized at various positions (2-, 3-, 6-, and 8-positions) to mimic the side chains of amino acids in a peptide.

One notable application is in the development of β-turn mimetics. The conformation of a 2,3,6,8-tetrasubstituted chromone can correspond well with the β-turn of a peptide. nih.gov This has led to the design and synthesis of chromone-based peptidomimetics of the peptide hormone somatostatin (B550006), resulting in compounds with agonistic properties for specific somatostatin receptor subtypes. Furthermore, chromone-embedded peptidomimetics have been investigated as potential inhibitors of SARS-CoV-2 infection. researchgate.netnih.gov The synthesis of peptidomimetics incorporating aminocoumarin moieties via multicomponent reactions, such as the Ugi reaction, has also been reported, with the resulting compounds showing potential as cytotoxic agents. nih.gov

| Chroman/Coumarin Scaffold | Mimetic Type | Target/Application | Reference |

| Chromone | β-Turn mimetic | Somatostatin receptor agonists | |

| Chromone | Not specified | SARS-CoV-2 infection inhibitors | researchgate.netnih.gov |

| 7-Aminocoumarin | Not specified | Cytotoxic agents | nih.gov |

Scaffold for Novel Chemical Entities

The chroman scaffold serves as a privileged structure in drug discovery, acting as a building block for the design and synthesis of novel chemical entities with a wide range of pharmacological activities. gu.se The chroman-4-one framework, in particular, is found in numerous natural and synthetic compounds with diverse biological profiles. researchgate.net

Recent research has focused on the development of functionalized chroman derivatives as inhibitors of various biological targets. For example, a series of substituted chromone and chroman-4-one derivatives have been synthesized and evaluated as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related diseases. nih.gov Additionally, a novel C2-functionalized chromen-4-one scaffold has been identified for the development of inhibitors of p38α MAPK signaling, which play a role in mitigating neutrophilic inflammatory responses. The chromenopyridine scaffold, a fusion of chromene and pyridine (B92270) rings, is another area of active research, with derivatives showing a broad spectrum of biological properties. mdpi.com The synthetic versatility of the chroman ring system allows for the introduction of various substituents, enabling the fine-tuning of the pharmacological properties of the resulting molecules.

| Chroman-Based Scaffold | Biological Target/Application | Key Findings | Reference |

| Substituted chroman-4-ones/chromones | Sirtuin 2 (SIRT2) inhibitors | Compounds with low micromolar inhibitory concentrations identified. | nih.gov |

| C2-functionalized chromen-4-one | p38α MAPK signaling inhibitors | Development of a novel skeleton to mitigate neutrophilic inflammation. | |

| Chromenopyridines | Various (e.g., anti-inflammatory) | A privileged platform in drug design with diverse biological activities. | mdpi.com |

Stereoselective Synthesis Strategies

The quest for stereochemically pure 4-methylenechromans has led to the development of sophisticated synthetic methodologies. These strategies can be broadly categorized into those that control the geometry of the exocyclic double bond and those that achieve asymmetric induction in the formation of the chroman core.

Control of Exocyclic Double Bond Geometry (E/Z Isomerism)

The geometry of the exocyclic double bond in 4-methylenechromans is crucial for their biological activity and physical properties. Several olefination reactions have been explored to control the E/Z isomerism at this position.

Key among these are modifications of classic olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) and Julia-Kocienski olefinations. The Still-Gennari modification of the HWE reaction, for instance, is a powerful tool for the Z-selective synthesis of α,β-unsaturated esters and can be adapted for the synthesis of Z-4-methylenechromans. nih.gov This method utilizes phosphonates with electron-withdrawing groups, such as bis(trifluoroethyl)phosphonates, in the presence of strong, non-nucleophilic bases like potassium bis(trimethylsilyl)amide (KHMDS) in conjunction with 18-crown-6.

The Julia-Kocienski olefination offers another avenue for stereoselective alkene synthesis. While it traditionally favors the formation of E-olefins, recent modifications have enabled high Z-selectivity. researchgate.netchemrxiv.org These methods often involve the use of specific sulfone precursors and reaction conditions that kinetically favor the formation of the Z-isomer. The choice of base and solvent system is critical in directing the stereochemical outcome of these reactions. chemrxiv.org

Below is a table summarizing the influence of reaction conditions on the E/Z selectivity in representative olefination reactions that can be applied to this compound synthesis.

| Olefination Reaction | Reagents and Conditions | Predominant Isomer |

| Still-Gennari HWE | Bis(trifluoroethyl)phosphonate, KHMDS, 18-crown-6, THF, -78 °C | Z |

| Julia-Kocienski | N-sulfonylimines as electrophiles, DBU, DMF | Z |

| Traditional HWE | Triethyl phosphonoacetate, NaH, THF | E |

It is important to note that the substrate itself can influence the stereochemical outcome, and optimization of reaction conditions is often necessary for a specific this compound target.

Asymmetric Catalysis in Chroman Derivative Formation

The enantioselective synthesis of the chroman framework is paramount for accessing chiral this compound derivatives. Both organocatalysis and transition-metal catalysis have emerged as powerful strategies to achieve high levels of enantioselectivity.

Organocatalysis has seen a surge in applications for the synthesis of chiral heterocycles. scienceopen.comnih.gov Chiral Brønsted acids, such as BINOL-derived phosphoric acids, have been successfully employed in the enantioselective synthesis of polyhydroquinolines, a reaction that shares mechanistic features with chroman synthesis. nih.gov These catalysts can activate substrates through hydrogen bonding, creating a chiral environment that directs the stereochemical course of the reaction. Similarly, bifunctional organocatalysts, which possess both a Brønsted acid and a Lewis base moiety, can effectively control the stereochemistry in domino reactions leading to polysubstituted chiral chromans. researchgate.net

Transition-metal catalysis offers a complementary approach to asymmetric chroman synthesis. Amidine-based catalysts, for example, have been utilized in the enantioselective synthesis of 2-substituted thiochromenes, demonstrating the potential for high stereocontrol in related oxygen-containing heterocycles. organic-chemistry.org The catalyst's structure plays a crucial role in determining the enantioselectivity of the transformation.

The following table provides a snapshot of different catalytic systems and their effectiveness in the asymmetric synthesis of chroman and related heterocyclic structures.

| Catalyst Type | Example Catalyst | Reaction Type | Achieved Stereoselectivity |

| Organocatalyst | BINOL-phosphoric acid | Hantzsch reaction (polyhydroquinolines) | Good yields, excellent ee's |

| Organocatalyst | Squaramide-based bifunctional catalyst | Oxa-Michael-nitro-Michael domino reaction | Up to 99% ee, >20:1 dr |

| Transition-Metal Catalyst | Amidine-based catalyst (e.g., homobenzotetramisole) | Acyl transfer-initiated cascade (thiochromenes) | High enantioselectivities and yields |

The development of these stereoselective strategies has significantly advanced the synthesis of 4-methylenechromans, providing access to a wider range of stereochemically defined compounds for further investigation and application. Future research will likely focus on the development of even more efficient and versatile catalytic systems and their application in the total synthesis of complex natural products containing the this compound core.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.